5-Bromo-7-fluoro-1,2-benzoxazole
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Overview
Description
5-Bromo-7-fluoro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1,2-benzoxazole typically involves the condensation of 2-aminophenol with appropriate brominated and fluorinated precursors. One common method involves the reaction of 2-aminophenol with 5-bromo-2-fluorobenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as metal catalysts or ionic liquid catalysts may also be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can produce a benzoxazole-2-one .
Scientific Research Applications
5-Bromo-7-fluoro-1,2-benzoxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, anticancer, and anti-inflammatory activities
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the development of advanced materials, such as molecular receptors, dyes, and biosensors.
Industrial Applications: The compound is employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzoxazole
- 7-Bromo-5-fluorobenzoxazole
- 5-Chloro-7-fluorobenzoxazole
Uniqueness
5-Bromo-7-fluoro-1,2-benzoxazole is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological profiles and selectivity towards molecular targets .
Properties
Molecular Formula |
C7H3BrFNO |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H |
InChI Key |
LFNVUQBTKJUYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)F)Br |
Origin of Product |
United States |
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